{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane is a versatile organosilicon compound. It is characterized by the presence of a bromobutyl group attached to a phenyl ring, which is further connected to a methoxy group and a tert-butyl-dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane typically involves multiple steps. One common method starts with the bromination of a butyl group, followed by its attachment to a phenyl ring. The phenyl ring is then methoxylated, and finally, the tert-butyl-dimethylsilane group is introduced. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium iodide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenylmethoxy compounds, while oxidation can lead to the formation of phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is employed in the development of novel materials with specific properties.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds, which are studied for their potential therapeutic effects
Wirkmechanismus
The mechanism of action of {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The phenylmethoxy and tert-butyl-dimethylsilane groups contribute to the compound’s stability and reactivity, facilitating its use in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane): This compound has a similar structure but with a bromomethyl group instead of a bromobutyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains a tert-butyl-dimethylsilane group and is used in similar applications.
Uniqueness
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic synthesis and material science applications .
Eigenschaften
CAS-Nummer |
250039-22-6 |
---|---|
Molekularformel |
C17H29BrOSi |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[4-(4-bromobutyl)phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H29BrOSi/c1-17(2,3)20(4,5)19-14-16-11-9-15(10-12-16)8-6-7-13-18/h9-12H,6-8,13-14H2,1-5H3 |
InChI-Schlüssel |
OEAZWPQJXRAADV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.